molecular formula C6H9N3O B054693 3-(1H-1,2,4-Triazol-1-yl)-2-butanone CAS No. 111451-34-4

3-(1H-1,2,4-Triazol-1-yl)-2-butanone

Cat. No.: B054693
CAS No.: 111451-34-4
M. Wt: 139.16 g/mol
InChI Key: LFAGOYHWDZARPP-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)-2-butanone is a heterocyclic compound containing a triazole ring Triazoles are known for their versatile chemical properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone typically involves the reaction of 1H-1,2,4-triazole with a suitable butanone derivative. One common method is the Michael addition of 1H-1,2,4-triazole to an α,β-unsaturated ketone under basic conditions . This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-Triazol-1-yl)-2-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit enzymes by forming hydrogen bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects . The triazole ring’s ability to form stable complexes with metal ions also contributes to its activity in materials science .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone.

    3-(1H-1,2,4-Triazol-1-yl)-2-propanone: A similar compound with a shorter carbon chain.

    3-(1H-1,2,4-Triazol-1-yl)-2-pentanone: A similar compound with a longer carbon chain.

Uniqueness

This compound is unique due to its specific carbon chain length, which can influence its chemical reactivity and biological activity. The presence of the triazole ring imparts significant stability and versatility, making it a valuable scaffold in various applications .

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAGOYHWDZARPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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